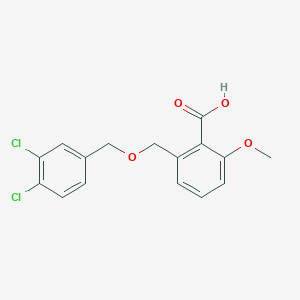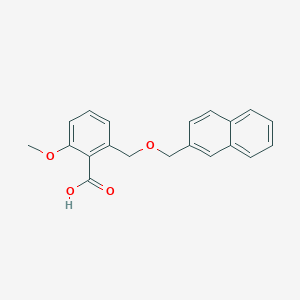![molecular formula C19H22O3 B6339684 2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid CAS No. 1171923-55-9](/img/structure/B6339684.png)
2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzoic acid derivative with a 2,5-dimethylphenyl-propyl group at the 2-position and a methoxy group at the 6-position . Benzoic acid derivatives are widely used in organic synthesis and in the production of pharmaceuticals and other chemicals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the coupling of a 2,5-dimethylphenyl-propyl group with a 6-methoxybenzoic acid. This could potentially be achieved through a Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The compound likely has a planar aromatic benzene ring as the core structure, with the 2,5-dimethylphenyl-propyl and methoxy groups attached. The 2,5-dimethylphenyl-propyl group would add steric bulk and could impact the compound’s reactivity .Chemical Reactions Analysis
The compound, being a benzoic acid derivative, might undergo reactions typical of carboxylic acids, such as esterification or amide formation. The presence of the aromatic ring could also allow for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, benzoic acid derivatives are solid at room temperature and have relatively high melting points . The presence of the methoxy group might increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Lignin Model Compound Studies
Research on lignin model compounds, including those with methoxy and dimethyl-phenyl groups, has provided insights into the acidolysis mechanisms of lignin, a major component of plant biomass. For instance, studies on dimeric non-phenolic β-O-4-type lignin model compounds have revealed different reaction mechanisms based on the presence of γ-hydroxymethyl groups, highlighting the complexity of lignin degradation processes (Yokoyama, 2015).
Salicylic Acid Derivatives
Research on salicylic acid (SA) derivatives has identified their potential for anti-inflammatory and analgesic activities, suggesting their importance in drug development. A novel SA derivative demonstrated promising COX-2 specificity and a favorable toxicity profile, indicating its potential as an alternative to traditional non-steroidal anti-inflammatory drugs (Tjahjono et al., 2022).
Organotin(IV) Complexes in Antituberculosis
The study of organotin complexes with carboxylic acids, including dimethylphenyl amino benzoic acid derivatives, has shown significant antituberculosis activity. These complexes exhibit a range of structural diversity and their antituberculosis efficacy is influenced by the nature of the ligand environment and the organic groups attached to tin, pointing to the importance of molecular structure in medicinal chemistry applications (Iqbal et al., 2015).
Synthetic Procedures for Pharmacologically Important Compounds
Studies on synthetic procedures for creating pharmacologically significant compounds, such as 6H-benzo[c]chromen-6-ones, highlight the importance of efficient synthesis methods for compounds with complex structures. These procedures involve reactions like Suzuki coupling and lactonization, emphasizing the role of synthetic chemistry in developing new drugs and materials (Mazimba, 2016).
Polyphenols in Human Health
Research on the impact of dietary polyphenols, such as those found in berries, on the human metabolome has revealed that consumption can influence levels of various metabolites, including benzoic and phenylacetic acids. These findings suggest that compounds with phenolic structures can have significant effects on human health, potentially through antioxidant and anti-inflammatory mechanisms (Chandra et al., 2019).
Safety and Hazards
As with any chemical compound, handling “2-[3-(2,5-Dimethyl-phenyl)-propyl]-6-methoxy-benzoic acid” would require appropriate safety precautions. While specific safety data isn’t available for this compound, benzoic acid and its derivatives can cause skin and eye irritation, and inhalation or ingestion can be harmful .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound may be related to, are known to interact with their targets in a way that leads to various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can lead to changes in the target’s function .
Biochemical Pathways
Indole derivatives, which this compound may be related to, are known to affect various biochemical pathways . These pathways can lead to a range of downstream effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which this compound may be related to, are known to have various biological effects . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-13-10-11-14(2)16(12-13)8-4-6-15-7-5-9-17(22-3)18(15)19(20)21/h5,7,9-12H,4,6,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRDVHBXTCVOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCC2=C(C(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339602.png)
![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339608.png)
![2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339616.png)
![2-[3-(4-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339619.png)









